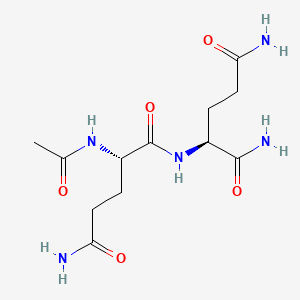

N-Acetylglutaminylglutamine amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylglutaminylglutamine amide is an an unusual dipeptide accumulated during osmotic stress in Rhizobium meliloti.

Applications De Recherche Scientifique

Biosynthesis and Genetic Regulation

NAGGN was first identified in the bacterium Sinorhizobium meliloti, where it is synthesized under high osmolarity conditions. The biosynthetic pathway involves two key genes: asnO and ngg. These genes encode enzymes that facilitate the formation of NAGGN from its precursors, primarily through a nonribosomal peptide synthesis mechanism. The enzyme Ngg catalyzes the initial N-acetylation of glutamine, forming an intermediate known as N-acetylglutaminylglutamine, which is then converted into NAGGN by AsnO through the addition of an amide group .

Table 1: Key Enzymes in NAGGN Biosynthesis

| Enzyme | Function |

|---|---|

| Ngg | Catalyzes the formation of N-acetylglutaminylglutamine |

| AsnO | Converts N-acetylglutaminylglutamine into NAGGN |

Ecological Importance

The ability to synthesize NAGGN is conserved across various bacterial species, including marine, symbiotic, and pathogenic bacteria. This conservation underscores its ecological significance, particularly in enhancing bacterial survival under osmotic stress. Studies have shown that strains deficient in NAGGN synthesis exhibit reduced growth rates in high-salt environments, indicating that this dipeptide plays a crucial role in osmoprotection and adaptation to fluctuating environmental conditions .

Role in Osmotic Stress Adaptation

Research has demonstrated that NAGGN functions as an osmoprotectant, helping bacteria manage osmotic pressure changes. In Pseudomonas aeruginosa, for instance, the accumulation of NAGGN is upregulated during osmotic stress, allowing the bacteria to maintain cellular integrity and function under challenging conditions. This mechanism is critical for pathogenic bacteria that encounter varying osmotic environments within host organisms .

Potential Therapeutic Applications

Given its role in bacterial adaptation to stress, there is growing interest in exploring NAGGN as a potential therapeutic agent. Its properties may be leveraged to develop new antimicrobial strategies or enhance the efficacy of existing treatments by targeting bacterial osmoadaptation mechanisms. Additionally, understanding the biosynthetic pathways of NAGGN could lead to biotechnological applications in producing compatible solutes for agricultural or industrial purposes .

Case Studies and Research Findings

Several studies have investigated the implications of NAGGN synthesis:

- Study on Pseudomonas aeruginosa : This research highlighted how the PA3458 gene cluster is essential for producing osmoprotectants like NAGGN, which significantly aids in bacterial survival during osmotic stress .

- Adaptation Mechanisms : A study focused on Antarctic Sphingomonas species showed evolutionary divergence related to biosynthetic gene clusters for compounds like NAGGN, suggesting diverse ecological adaptations across different environments .

- Microbial Ecology : Investigations into compatible solute accumulation revealed that compounds like NAGGN play critical roles not only in osmoregulation but also as potential carbon and nitrogen reserves within microbial communities .

Propriétés

Numéro CAS |

123199-99-5 |

|---|---|

Formule moléculaire |

C12H21N5O5 |

Poids moléculaire |

315.33 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)/t7-,8-/m0/s1 |

Clé InChI |

KLQXKYZBJWERSF-YUMQZZPRSA-N |

SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |

SMILES isomérique |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |

SMILES canonique |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-Acetylglutaminylglutamine amide; NAGGN; N2-Acetyl-L-glutaminyl-L-glutamamide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.